Technical Whitepaper: Desmopressin-d5 as a Bioanalytical Standard
Technical Whitepaper: Desmopressin-d5 as a Bioanalytical Standard
Topic: Desmopressin-d5 Chemical Structure and Molecular Weight Content Type: Technical Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Specialists
Executive Summary
Desmopressin-d5 is the stable isotope-labeled analog of Desmopressin (1-deamino-8-D-arginine vasopressin), a synthetic cyclic peptide used primarily as an antidiuretic. In drug development and clinical diagnostics, Desmopressin-d5 serves as the "gold standard" Internal Standard (IS) for the quantification of Desmopressin in biological matrices (plasma, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide details the physicochemical properties, structural configuration, and validated bioanalytical protocols for Desmopressin-d5, emphasizing its role in mitigating matrix effects during trace-level quantitation (pg/mL range).
Physicochemical Characterization
Desmopressin-d5 is chemically identical to the therapeutic drug Desmopressin, except for the substitution of five hydrogen atoms with deuterium isotopes, typically on the phenylalanine residue. This modification increases the mass without significantly altering the chromatographic retention time, ensuring the IS experiences the exact same ionization environment as the analyte.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | [Phe-d5]-Desmopressin; 1-(3-mercaptopropionic acid)-8-D-arginine vasopressin-d5 |
| Molecular Formula | C₄₆H₅₉D₅N₁₄O₁₂S₂ |
| Average Molecular Weight | 1074.25 g/mol |
| Monoisotopic Mass | ~1073.46 Da |
| Parent Compound CAS | 16679-58-6 (Unlabeled Desmopressin) |
| Physical State | White to off-white lyophilized powder |
| Solubility | Soluble in water, methanol, acetic acid, and DMSO.[1] |
| pKa | ~12 (due to the Guanidino group on D-Arginine) |
Structural Analysis & Sequence
Desmopressin is a cyclic nonapeptide with a disulfide bridge connecting the mercaptopropionic acid (Mpa) moiety and the Cysteine residue. The "d5" label is incorporated into the phenyl ring of the Phenylalanine (Phe) residue at position 3.
Sequence: Mpa-Tyr-Phe(d5) -Gln-Asn-Cys-Pro-D-Arg-Gly-NH₂
Structural Visualization
The following diagram illustrates the topological sequence of Desmopressin-d5, highlighting the disulfide bridge and the deuterated phenylalanine residue.
Figure 1: Topological map of Desmopressin-d5. The red node indicates the site of stable isotope labeling (Phenylalanine-d5).
Bioanalytical Application: LC-MS/MS Protocol
Quantifying Desmopressin in plasma is challenging due to its low therapeutic concentration (often sub-pg/mL) and susceptibility to adsorption. The use of Desmopressin-d5 is critical to correct for extraction recovery losses and ion suppression.
Sample Preparation: Weak Cation Exchange (WCX)
Because Desmopressin contains a basic D-Arginine residue, Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) provides superior selectivity compared to standard protein precipitation.
Protocol Logic:
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Pre-treatment: Acidify plasma to disrupt protein binding.
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Loading: Apply to WCX sorbent.[2][3] Desmopressin (positively charged) binds to the carboxylate groups of the sorbent.
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Washing: Wash with organic solvent and weak base to remove neutrals and interferences.
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Elution: Elute with an acidic organic solvent to neutralize the sorbent (turning off the ion exchange mechanism) and release the peptide.
LC-MS/MS Conditions
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Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3 or equivalent), 1.8 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile (or Methanol) with 0.1% Formic Acid.
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Ionization: ESI Positive Mode.
MRM Transitions (Typical):
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Desmopressin: m/z 535.2 ([M+2H]²⁺) → 328.1 (y-ion fragment)
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Desmopressin-d5: m/z 537.7 ([M+2H]²⁺) → 328.1 (Note: The fragment may be identical if the label is lost, or shifted if retained. For Phe-d5, the y-ion usually retains the label, shifting the fragment to ~333.1. Always verify the fragmentation pattern of your specific lot.)
Analytical Workflow Diagram
Figure 2: Optimized extraction and analysis workflow for Desmopressin-d5 in human plasma.
Handling, Stability, and Storage[4][5][6]
To ensure the integrity of the reference standard, follow these strict protocols:
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Hygroscopicity: Desmopressin-d5 salts (acetate or trifluoroacetate) are hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis.
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Storage: Store lyophilized powder at -20°C . Long-term storage at -80°C is recommended for stock solutions.
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Stock Preparation:
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Dissolve in a solvent mixture of Water:Methanol (80:20) with 1% Acetic Acid. The acid helps prevent adsorption of the peptide to glass or plastic container walls (non-specific binding).
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Avoid pure water for low-concentration working solutions, as the peptide will adhere to container surfaces, causing quantitation errors.
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46781204, Desmopressin-d5. Retrieved from [Link]
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Baghla, R., et al. (2013). A Sub-picogram (0.5 pg/ml) Level Quantification Method for Desmopressin in Human Plasma using Liquid Chromatography Electrospray Mass Spectrometry. Technology Networks. Retrieved from [Link][3][4][5]
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Gallo, V., et al. (2016). Qualitative detection of desmopressin in plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. sciex.com [sciex.com]
- 3. Highly sensitive assay for the determination of therapeutic peptide desmopressin in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
